2,2,2-Trifluoro-1-(5-fluoro-2-methyl-phenyl)-ethylamine
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Overview
Description
2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl and fluoro-substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable fluoro-substituted benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent like methanol or ethanol. The reaction conditions often require mild temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Materials Science: It is used in the synthesis of fluorinated polymers and materials with unique electronic and optical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme-substrate interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s binding affinity and specificity through electronic effects and steric interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog with similar trifluoromethyl functionality but lacking the aromatic ring.
2,2,2-Trifluoro-1-phenylethan-1-amine: Similar structure but without the additional fluoro and methyl substituents on the phenyl ring.
Uniqueness
2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine is unique due to the presence of both trifluoromethyl and fluoro-substituted phenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and binding interactions, making it a valuable compound in various research applications .
Biological Activity
Overview
2,2,2-Trifluoro-1-(5-fluoro-2-methyl-phenyl)-ethylamine is a fluorinated organic compound notable for its potential biological activity. Its unique structure, characterized by trifluoromethyl and fluoro substituents on an ethylamine backbone, suggests significant interactions with biological systems. This article reviews the synthesis, properties, and biological activity of this compound based on diverse scientific literature.
Property | Value |
---|---|
Molecular Formula | C9H9F4N |
Molecular Weight | 207.17 g/mol |
IUPAC Name | 2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanamine |
CAS Number | 1270494-08-0 |
Synthesis
The synthesis of this compound typically involves the introduction of trifluoromethyl and fluoro groups onto an ethanamine structure. A common method includes the reaction of 5-fluoro-2-methylbenzaldehyde with trifluoroethylamine under controlled conditions, often utilizing catalysts to enhance yield and selectivity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of trifluoromethyl and fluoro groups enhances its binding affinity to various enzymes and receptors. This can lead to modulation of enzyme activity or alterations in signal transduction pathways, which may result in various pharmacological effects .
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. For instance:
- Antitumor Activity : Studies have shown that fluorinated compounds can inhibit the proliferation of cancer cells. Specifically, compounds with similar structures have demonstrated potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects .
Case Studies
- Inhibition of L1210 Mouse Leukemia Cells : A series of fluorinated compounds were tested for their ability to inhibit L1210 cell proliferation. The results indicated that these compounds effectively reduced cell viability, suggesting a potential application in cancer therapy .
- Metabolic Pathway Studies : Research involving enzyme assays has shown that this compound can modulate key metabolic pathways by interacting with specific enzymes. This interaction may lead to enhanced understanding and development of targeted therapies .
Properties
Molecular Formula |
C9H9F4N |
---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |
InChI Key |
UXIFANRKELRVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(F)(F)F)N |
Origin of Product |
United States |
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